Hydroxypaspalinine, 14-alpha- is primarily sourced from the sclerotia of Aspergillus nomius, which is known for producing various bioactive compounds. This compound belongs to the broader classification of indole alkaloids, which are characterized by their bicyclic structure containing an indole moiety. Indole alkaloids are often associated with significant pharmacological properties, making them valuable in medicinal chemistry .
The synthesis of Hydroxypaspalinine, 14-alpha- can be approached through both natural extraction and synthetic routes. The natural extraction involves isolating the compound from fungal sources, while synthetic methods have been developed to create this compound in laboratory settings.
Hydroxypaspalinine, 14-alpha- features a complex molecular structure characterized by an indole ring system with hydroxyl and amino functional groups. The structural representation can be summarized as follows:
The three-dimensional conformation of Hydroxypaspalinine, 14-alpha- plays a critical role in its biological activity, influencing how it interacts with biological targets .
Hydroxypaspalinine, 14-alpha- undergoes various chemical reactions that are crucial for its functionality:
The mechanism of action for Hydroxypaspalinine, 14-alpha- is not fully elucidated but is believed to involve interactions with various biological pathways:
Research indicates that understanding these mechanisms could lead to insights into its applications in pharmacology.
Hydroxypaspalinine, 14-alpha- exhibits several notable physical and chemical properties:
These properties are essential for determining the handling and storage conditions necessary for research and application .
Hydroxypaspalinine, 14-alpha- has potential applications in various scientific fields:
14-alpha-Hydroxypaspalinine belongs to the paspaline-type subgroup of IDTs, characterized by a conserved hexacyclic core (rings A–F) fused to an indole moiety. Key classification features include:
Table 1: Physicochemical Properties of 14-alpha-Hydroxypaspalinine
| Property | Value |
|---|---|
| Chemical Formula | C₂₇H₃₁NO₅ |
| Molecular Weight | 449.54 g/mol |
| IUPAC Name | (1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.0¹,²⁰.0⁴,¹⁹.0⁵,¹⁶.0⁶,¹⁴.0⁸,¹³]hexacosa-6(14),8,10,12,20-pentaen-22-one |
| Canonical SMILES | CC1(C2C(=O)C=C3C(O2)(O1)CCC4(C3(C(CC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)O)C)C |
| Storage Conditions | -20°C |
14-alpha-Hydroxypaspalinine was first identified in Aspergillus niger cultures during chemotaxonomic profiling of mycotoxin-producing fungi. Key milestones include:
The compound’s architecture combines stereochemical complexity and oxidative modifications:
Table 2: Structural Comparison of Paspaline-Type IDTs
| Compound | Core Ring System | Functional Modifications | Molecular Formula |
|---|---|---|---|
| 14-alpha-Hydroxypaspalinine | Heptacyclic | C-14α hydroxyl, C-22 ketone | C₂₇H₃₁NO₅ |
| Paspalinine | Hexacyclic | C-13 unsaturation, C-22 ketone | C₂₇H₃₁NO₄ |
| Paspaline | Hexacyclic | No oxygenation at C-14 | C₂₇H₃₃NO₃ |
| Janthitrems | Heptacyclic | Epoxy bridge, isoprenyl side chain | C₃₁H₃₉NO₄ |
Table 3: Fungal Producers of 14-alpha-Hydroxypaspalinine
| Fungal Species | Host/Substrate | Detection Method |
|---|---|---|
| Aspergillus niger | Soil, crops | HPLC-MS, NMR |
| Aspergillus burnettii | Peanuts | Genomic profiling, LC-MS |
| Penicillium oxalicum | Decaying vegetation | HRMS, isotopic labeling |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5